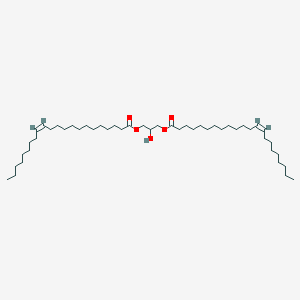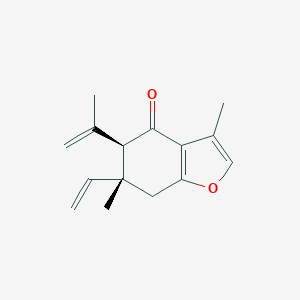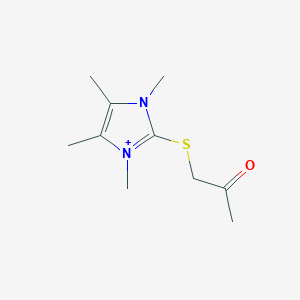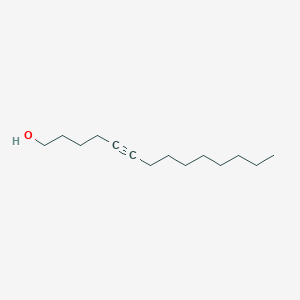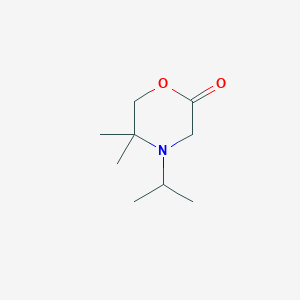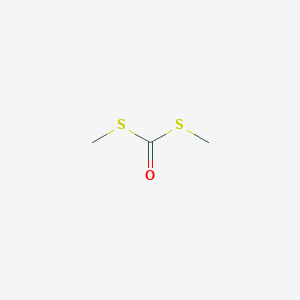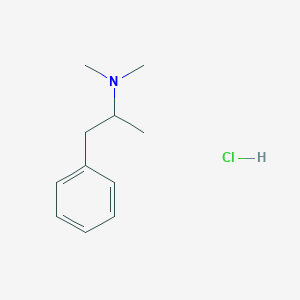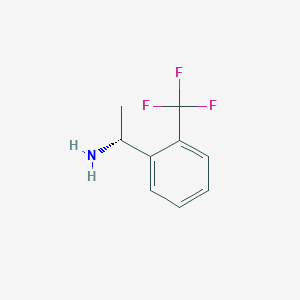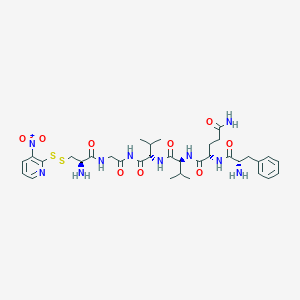
Fqvvcg-NH2
描述
Fqvvcg-NH2, also known as EVT-379560, is a synthetic compound with the molecular formula C34H48N10O9S2 and a molecular weight of 804.9 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fqvvcg-NH2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step requires precise control of temperature and pH to ensure the correct formation of the desired intermediates.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Final Assembly: The final step involves the coupling of the modified intermediates to form the complete this compound molecule. This step often requires the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Fqvvcg-NH2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon and reagents like halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
科学研究应用
Fqvvcg-NH2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study cellular processes and interactions. It can serve as a probe to investigate the mechanisms of various biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of Fqvvcg-NH2 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including binding, activation, and downstream signaling.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N10O9S2/c1-18(2)27(32(50)41-26(46)16-39-29(47)22(36)17-54-55-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)23(12-13-25(37)45)40-30(48)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35-36H2,1-4H3,(H2,37,45)(H,39,47)(H,40,48)(H,42,49)(H,43,51)(H,41,46,50)/t21-,22-,23-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUACWIBKMEBD-ZCBIBPQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N10O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926071 | |
| Record name | N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128102-74-9 | |
| Record name | Phenylalanyl-glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128102749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



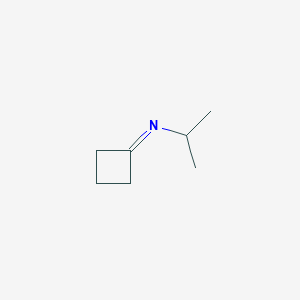
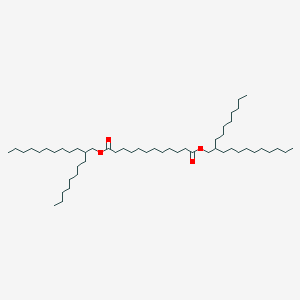


![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
